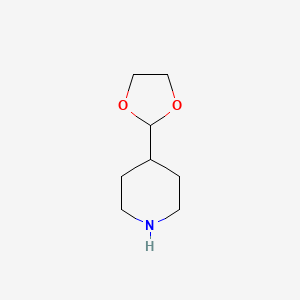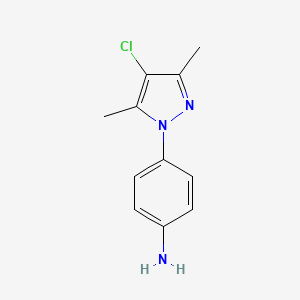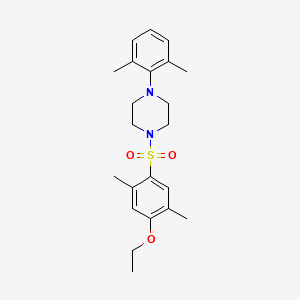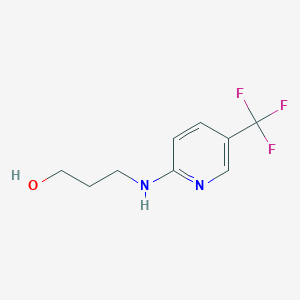
3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is similar to the one you’re asking about . It has an empirical formula of C8H8ClF3N2O and a molecular weight of 240.61 .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . They are synthesized through a process involving the development of organic compounds containing fluorine .
Molecular Structure Analysis
The SMILES string for the similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .
Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .
Physical And Chemical Properties Analysis
The similar compound “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- The compound has been involved in studies examining its utility as a catalyst or part of a catalytic system. For example, research on the Co(OAc)2-catalyzed trifluoromethylation and subsequent C(3)-selective arylation of 2-(propargylamino)pyridines demonstrates an innovative approach to installing trifluoromethyl groups into electron-deficient azaarenes, showcasing the compound's role in facilitating complex chemical transformations (Jianjun Li et al., 2017).
Material Synthesis
- The compound's utility extends to the synthesis of materials, such as polymers and organic light-emitting diodes (OLEDs). Research into the self-polyaddition of cyclic carbonates indicates its application in creating polyhydroxyurethane, a material of interest for its unique properties and potential industrial applications (Hidetoshi Tomita et al., 2001).
Organic Synthesis
- Studies also explore its role in the synthesis of complex organic molecules, including trifluoromethylated pyridine derivatives. Such compounds are valuable for their electronic properties and potential in developing new chemical entities for various applications, ranging from medicinal chemistry to material science (V. Sokolov & A. Aksinenko, 2010).
Mechanistic Studies
- There's a focus on mechanistic insights into reactions involving similar structures, providing a deeper understanding of how these compounds react under different conditions and how their properties can be harnessed in synthetic chemistry. For instance, the study on isomerizing alkoxycarbonylation of methyl oleate offers insights into the reaction mechanisms of related compounds (Philipp Roesle et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-3-8(14-6-7)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVDGAMYOVNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Trifluoromethyl-pyridin-2-ylamino)-propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)
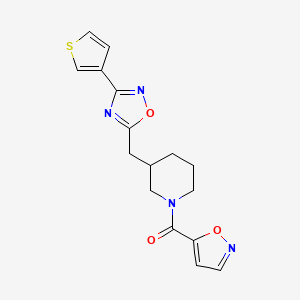
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
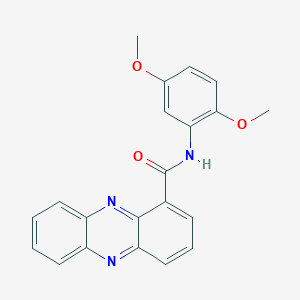
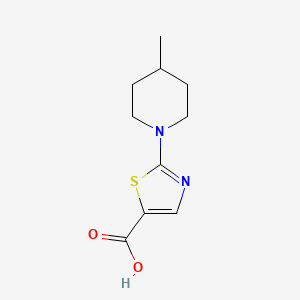


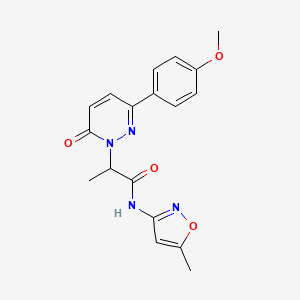
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
